REACTION_CXSMILES
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[Br:1][C:2]1[C:10]([OH:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:12].Cl.[CH3:14]O>>[Br:1][C:2]1[C:10]([OH:11])=[CH:9][C:5]([C:6]([O:8][CH3:14])=[O:7])=[CH:4][C:3]=1[OH:12] |f:1.2|
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)O)C=C1O)O
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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Cl.CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with heating
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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Methanol was removed under reduced pressure
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Type
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CUSTOM
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Details
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to obtain a crude crystal
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Type
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WASH
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Details
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This was washed with hexane and chloroform
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Name
|
|
Type
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product
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Smiles
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BrC1=C(C=C(C(=O)OC)C=C1O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |